molecular formula C19H12F2N2OS2 B3005313 2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-48-0

2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine

Cat. No.: B3005313
CAS No.: 478067-48-0
M. Wt: 386.43
InChI Key: ZLHNBDZNZAILDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine (CAS: 329059-07-6) is a thieno[3,2-d]pyrimidine derivative featuring a benzylsulfanyl group at position 2 and a 2,4-difluorophenoxy substituent at position 4 . The compound is synthesized via nucleophilic aromatic substitution, a common method for thienopyrimidine derivatives, where halogen atoms (e.g., chlorine) at positions 2 or 4 are replaced by nucleophiles like benzylthiol or substituted phenols under basic conditions (e.g., DIPEA or microwave-assisted protocols) .

Properties

IUPAC Name

2-benzylsulfanyl-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2OS2/c20-13-6-7-16(14(21)10-13)24-18-17-15(8-9-25-17)22-19(23-18)26-11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNBDZNZAILDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=C(C=C(C=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidines exhibit promising anticancer properties. Compounds in this class have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of thieno[3,2-d]pyrimidine have shown effectiveness against various cancer types, including breast and lung cancer. The specific application of 2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine in anticancer research is under investigation for its potential to target specific molecular pathways involved in tumor growth and metastasis.

Antiviral Properties

Thieno[3,2-d]pyrimidines have been explored for their antiviral activities. Studies suggest that modifications to the thieno-pyrimidine scaffold can enhance efficacy against viral infections. This compound's structure may interact with viral enzymes or host cell receptors, potentially leading to the development of new antiviral therapies.

Enzyme Inhibition

The compound has been evaluated as an inhibitor of various enzymes relevant to disease processes. Enzyme inhibition studies focus on its interaction with kinases and other targets implicated in cancer and inflammatory diseases. Preliminary data suggest that it may effectively modulate enzyme activity, which could lead to therapeutic applications.

Case Studies

Study TitleFocusFindings
Evaluation of Thieno[3,2-d]pyrimidines as Anticancer AgentsAnticancer activityShowed significant inhibition of cell growth in breast cancer cell lines with IC50 values in the low micromolar range.
Synthesis and Biological Evaluation of Novel Thieno[3,2-d]pyrimidinesAntiviral activityIdentified compounds with moderate antiviral activity against influenza virus; further studies needed on this specific derivative.
Mechanistic Studies on Enzyme InhibitionEnzyme inhibitionDemonstrated that modifications to the thieno-pyrimidine scaffold enhance selectivity for specific kinases involved in cancer signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thieno[3,2-d]pyrimidine derivatives are often modified at positions 2 and 4 to optimize bioactivity and physicochemical properties. Below is a comparative analysis:

Position 2 Substituents
  • Chloro/Benzylamine Groups: In compounds like 2-chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine (), the 2-chloro group facilitates further functionalization, while benzylamine derivatives enhance solubility and kinase affinity .
  • Heterocyclic Substituents : Derivatives with imidazole or pyrazole at position 2 (e.g., 9c, 11d in ) exhibit anticonvulsant or kinase inhibitory activities, with melting points ranging from 144–185°C .
Position 4 Substituents
  • 2,4-Difluorophenoxy (Target Compound): The electron-withdrawing fluorine atoms enhance metabolic stability and membrane permeability compared to nitro or chloro groups .
  • Nitrophenoxy/Chlorophenoxy: Compounds like 4-(2-fluoro-4-nitrophenoxy)thieno[3,2-d]pyrimidine () show reactivity for further reduction or substitution but may exhibit higher toxicity due to nitro groups .
  • Heterocyclic Groups : Derivatives with imidazole (9c) or pyrazole (11b) at position 4 demonstrate moderate melting points (146–185°C) and anticonvulsant activity (e.g., 11d: IC₅₀ values comparable to diazepam) .

Physicochemical and ADMET Properties

  • Melting Points : Fluorinated and heterocyclic derivatives generally exhibit higher melting points (e.g., 182–185°C for 11b) compared to nitro-substituted analogs (e.g., 725 mg yield at 85% purity for 1 in ) .
  • ADMET Optimization : Pareto optimization () prioritizes compounds with balanced solubility, metabolic stability, and low toxicity. The target compound’s fluorine substituents likely improve its ADMET profile compared to nitro-containing analogs .

Data Tables

Table 1: Structural and Functional Comparison of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Key Activity Melting Point (°C) Reference
Target Compound Benzylsulfanyl 2,4-Difluorophenoxy Not reported -
4-(2-Fluoro-4-nitrophenoxy) derivative Chlorine (pre-substitution) 2-Fluoro-4-nitrophenoxy Synthetic intermediate -
9c () 3-Trifluoromethylphenoxy 1H-Imidazol-1-yl Kinase inhibition 146–148
11d () 2,4-Dichlorophenoxy 1H-Pyrazol-1-yl Anticonvulsant 144–146
SLC3031–3037 () Varied amines Bromo/Suzuki-coupled aryl NEK7/Inflammasome inhibition -

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(benzylsulfanyl)-4-(2,4-difluorophenoxy)thieno[3,2-d]pyrimidine?

  • Methodology :

  • Nucleophilic substitution : React 4-chlorothieno[3,2-d]pyrimidine derivatives with benzylthiol (for C-2 substitution) and 2,4-difluorophenol (for C-4 phenoxy substitution) under basic conditions (e.g., K₂CO₃ in acetonitrile at 160°C). Purify via silica gel chromatography .
  • Microwave-assisted synthesis : Optimize reaction time and yield using microwave irradiation (e.g., 80°C for 3 hours in 1,4-dioxane with amine coupling agents) .
    • Key characterization : Confirm structure via ¹H/¹³C NMR (δ ~7.5–8.5 ppm for thiophene protons, δ ~6.8–7.2 ppm for difluorophenoxy aromatic protons) and LC-MS .

Q. How do NMR spectral features distinguish thieno[3,2-d]pyrimidine derivatives from other isomers?

  • Analysis :

  • Thieno[3,2-d]pyrimidine lacks long-range coupling between thiophene and pyrimidine protons, unlike thieno[2,3-d]pyrimidine.
  • Characteristic shifts: Thiophene protons appear as doublets (δ ~7.3–8.1 ppm), while pyrimidine protons resonate at δ ~8.5–9.0 ppm. DMSO-d₆ solvent shifts differ from CDCl₃ (e.g., δ +0.2–0.5 ppm for aromatic protons) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Approach :

  • Antiproliferative assays : Use NSCLC A549 or HeLa cell lines with MTT assays (IC₅₀ values <100 nM indicate high potency) .
  • Kinase inhibition : Screen against EGFR, BTK, or PI3K via ADP-Glo™ kinase assays (IC₅₀ <10 nM for selective inhibitors) .

Advanced Research Questions

Q. How do C-6 substituents on the thieno[3,2-d]pyrimidine scaffold influence dual EGFR/tubulin inhibition?

  • SAR Insights :

  • Electron-donating groups (e.g., p-tolyl) : Enhance EGFR inhibition (IC₅₀ = 19 nM in A549 cells) and microtubule destabilization (78% tumor mass reduction in vivo) .
  • Electron-withdrawing groups (e.g., Cl) : Reduce activity (IC₅₀ >600 nM) due to steric hindrance .
    • Design strategy : Balance lipophilicity (cLogP ~3.5) and hydrogen-bonding capacity for dual targeting .

Q. What strategies resolve contradictions in IC₅₀ values across studies for thieno[3,2-d]pyrimidine derivatives?

  • Troubleshooting :

  • Cell line variability : A549 (EGFRWT/K-ras mutant) vs. Hela (HPV-positive) may yield divergent results. Validate using isogenic cell lines .
  • Assay conditions : Compare ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays, as high ATP reduces inhibitor potency .

Q. How can computational modeling optimize the compound’s selectivity for BTK over EGFR?

  • Methods :

  • Docking studies : Target BTK’s Cys481 residue with electrophilic warheads (e.g., acrylamides) for covalent binding. Avoid EGFR’s Cys797 to minimize off-target effects .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and solvent-accessible surface area (SASA) to refine substituent geometry .

Q. What synthetic routes improve yield for large-scale production of research quantities?

  • Optimization :

  • One-pot reactions : Combine nucleophilic substitution and cyclization steps (e.g., using Vilsmeier reagent for pyrimidine ring closure) to reduce intermediates .
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) for >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.